60-Fold Superior Factor Xa Inhibitory Potency of 7-Fluoroindazole Series Compared to Non-Fluorinated Indazole Series
In a direct head-to-head comparison of factor Xa inhibitory potency, the 7-fluoroindazole-containing compounds (25a and 25c) exhibited approximately 60-fold greater potency than the corresponding unsubstituted indazole analogs (25b and 25d). This corresponds to a ΔΔG of approximately 2.4 kcal/mol in favor of the 7-fluoro substitution [1].
| Evidence Dimension | Factor Xa inhibitory potency |
|---|---|
| Target Compound Data | 7-Fluoroindazoles 25a and 25c (Ki values not specified in abstract; 60-fold more potent than comparators) |
| Comparator Or Baseline | Unsubstituted indazoles 25b and 25d |
| Quantified Difference | Approximately 60-fold greater potency (ΔΔG ~2.4 kcal/mol) |
| Conditions | Factor Xa enzyme inhibition assay (in vitro); compounds derived from 7-fluoro-1H-indazole-4-carboxylic acid scaffold. |
Why This Matters
This 60-fold potency enhancement justifies the procurement of 7-fluoro-1H-indazole-4-carboxylic acid over non-fluorinated indazole-4-carboxylic acids (e.g., CAS 677306-38-6) for any medicinal chemistry program targeting factor Xa or related serine proteases, as it directly translates to a more promising lead compound series.
- [1] Lee, Y.-K., et al. (2008). 7-Fluoroindazoles as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry, 51(2), 282–297. https://doi.org/10.1021/jm701217r View Source
